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Compound of Interest

Compound Name: 4-Methyl-2-heptene

Cat. No.: B1238739 Get Quote

An In-Depth Technical Guide to 4-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, molecular

weight, and key physicochemical properties of 4-Methyl-2-heptene. It also outlines detailed

experimental protocols for its characterization using Gas Chromatography-Mass Spectrometry

(GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques in modern

research and development.

Molecular Structure and Identity
4-Methyl-2-heptene is an unsaturated aliphatic hydrocarbon. Its structure consists of a seven-

carbon chain (heptene) with a double bond located at the second carbon position and a methyl

group attached to the fourth carbon.

Molecular Formula: C₈H₁₆

Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

Atomic Weight of Carbon (C): 12.011 g/mol

Atomic Weight of Hydrogen (H): 1.008 g/mol
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The molecular weight of 4-Methyl-2-heptene is calculated as follows:

(8 × 12.011 g/mol ) + (16 × 1.008 g/mol ) = 96.088 g/mol + 16.128 g/mol = 112.216 g/mol

Based on computational data from various chemical databases, the commonly cited molecular

weight is 112.21 g/mol .[1][2][3][4][5]

Physicochemical Properties
The following table summarizes key quantitative data for 4-Methyl-2-heptene. These

properties are essential for its handling, purification, and use in experimental settings.

Property Value Unit Source(s)

Molecular Weight 112.21 g/mol [1][2][3][4][5]

Boiling Point 113.5 - 114.1 °C [4]

Density 0.712 g/cm³ [1]

Refractive Index 1.408 [1]

Melting Point -103.01 (estimate) °C [1]

Water Solubility 0.0085 g/L [6]

logP (Octanol/Water

Partition Coefficient)
4.52 [6]

Experimental Protocols
Accurate characterization of 4-Methyl-2-heptene requires robust analytical techniques. Below

are detailed methodologies for its analysis by GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic

compounds.[7] It is highly effective for the analysis of hydrocarbons like 4-Methyl-2-heptene.
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Objective: To separate 4-Methyl-2-heptene from a mixture and confirm its identity and purity

based on its retention time and mass spectrum.

Methodology:

Sample Preparation:

Dissolve a known quantity of the sample containing 4-Methyl-2-heptene in a high-purity

volatile solvent (e.g., hexane or dichloromethane).

The concentration should be optimized to be within the linear range of the detector,

typically in the low ppm (µg/mL) range.

If necessary, perform a liquid-liquid extraction or use a solid-phase extraction (SPE)

column to clean up the sample and remove interfering matrix components.[8][9]

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm

internal diameter, 0.25 µm film thickness), is suitable for hydrocarbon analysis.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to prevent column

overloading.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase to 150 °C at a rate of 10 °C/min.
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Hold at 150 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: m/z 35-350.

Data Analysis:

The retention time of the peak corresponding to 4-Methyl-2-heptene is used for

qualitative identification by comparing it to a known standard.

The obtained mass spectrum is compared with a reference library (e.g., NIST Mass

Spectral Library) for confirmation. The fragmentation pattern for 4-Methyl-2-heptene will

show characteristic ions resulting from the cleavage of the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule, making it an indispensable tool for structural elucidation.

Objective: To confirm the chemical structure of 4-Methyl-2-heptene by analyzing the chemical

shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of the purified 4-Methyl-2-heptene sample in about 0.6-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

Probe: 5 mm broadband observe (BBO) probe.

Temperature: 298 K (25 °C).

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: 16 ppm.

Acquisition Time: ~2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

Expected Chemical Shifts: Alkenyl protons (=CH-) are expected to appear in the

deshielded region of the spectrum, typically between δ 4.5 and 6.0 ppm.[10][11] Aliphatic

protons (CH, CH₂, CH₃) will resonate upfield, generally between δ 0.8 and 2.2 ppm.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled (zgpg30).

Spectral Width: 240 ppm.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Expected Chemical Shifts: The sp² hybridized carbons of the double bond (C=C) are

expected to appear significantly downfield, in the range of δ 110-140 ppm.[11] The sp³

hybridized aliphatic carbons will appear upfield, typically between δ 10 and 40 ppm.

Data Analysis:

Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova). This

includes Fourier transformation, phase correction, and baseline correction.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different

types of protons.

Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of

adjacent protons.

Correlate the ¹H and ¹³C spectra using 2D NMR experiments like HSQC (Heteronuclear

Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for

unambiguous assignment of all signals and confirmation of the molecular structure.

Visualized Workflow
The following diagram illustrates a logical workflow for the identification and characterization of

an unknown sample suspected to be 4-Methyl-2-heptene, utilizing the protocols described

above.
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Figure 1: Analytical Workflow for 4-Methyl-2-heptene Characterization
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Figure 1: Analytical Workflow for 4-Methyl-2-heptene Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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